

Technical Specification & Characterization Guide: 3-(Pyrimidin-2-yl)acrylic acid

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Compound of Interest

Compound Name: 3-(Pyrimidin-2-yl)acrylic acid

CAS No.: 408533-41-5

Cat. No.: B1611302

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Executive Summary

Compound: **3-(Pyrimidin-2-yl)acrylic acid** IUPAC Name: (2E)-3-(Pyrimidin-2-yl)prop-2-enoic acid Molecular Formula: C

H

N

O

Exact Mass: 150.04

This technical guide outlines the spectroscopic signature and characterization protocols for **3-(Pyrimidin-2-yl)acrylic acid**. This compound serves as a critical "building block" intermediate in the synthesis of pyrimidine-based kinase inhibitors and rosuvastatin analogs. Its structural integrity is defined by the electron-deficient pyrimidine ring conjugated to an

-unsaturated carboxylic acid.

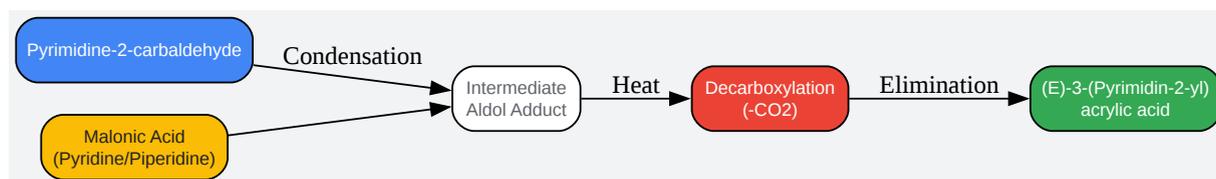
Critical Note on Isomerism: This guide focuses on the thermodynamically stable (E)-isomer (trans), which is the predominant product of standard Knoevenagel or Heck coupling syntheses.

Synthesis & Impurity Context

To accurately interpret spectra, one must understand the genesis of the sample. The presence of specific impurities (unreacted aldehyde, decarboxylated byproducts) will directly impact the baseline of your NMR and IR data.

Synthesis Workflow (Knoevenagel Condensation)

The most robust route involves the condensation of pyrimidine-2-carbaldehyde with malonic acid in pyridine/piperidine.



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Figure 1: Synthetic pathway via Knoevenagel condensation. Note that incomplete decarboxylation can lead to diacid impurities.

Spectroscopic Characterization (NMR, IR, MS)[1][2] [3]

Nuclear Magnetic Resonance (NMR)

The

¹H NMR spectrum of **3-(Pyrimidin-2-yl)acrylic acid** is distinct due to the

symmetry of the pyrimidine ring (assuming free rotation) and the strong deshielding effect of the nitrogen atoms.

Solvent: DMSO-

is required due to the low solubility of the free acid in CDCl₃

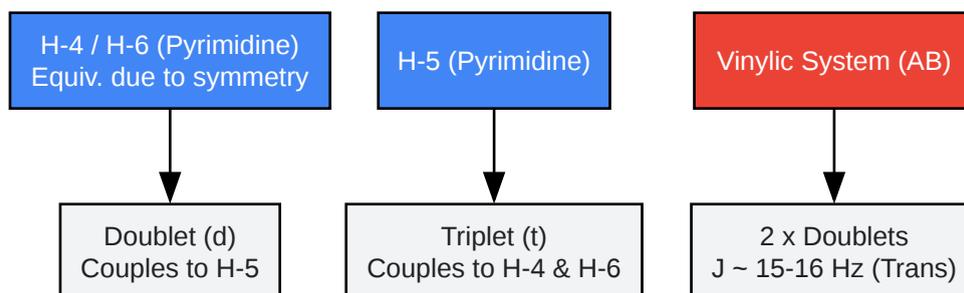
Predicted

H NMR Data (400 MHz, DMSO-

Position	Shift (ppm)	Multiplicity	Integral	Coupling (Hz)	Diagnostic Note
COOH	12.5 – 13.0	Broad Singlet	1H	-	Exchangeable; disappears with D ₂ O shake.
H-4, H-6	8.85 – 8.95	Doublet (d)	2H		Deshielded by adjacent N atoms. Chemically equivalent. ^[1]
H-	7.60 – 7.75	Doublet (d)	1H		Large coupling confirms trans (E) geometry.
H-5	7.40 – 7.50	Triplet (t)	1H		Coupled to H-4/H-6.
H-	6.90 – 7.05	Doublet (d)	1H		Upfield due to conjugation with carbonyl.

H NMR Logic Diagram

The following diagram illustrates the splitting logic, crucial for verifying the substitution pattern (2-substituted vs 4-substituted).



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Figure 2: Spin-spin coupling logic. The triplet at H-5 is the "fingerprint" of a 2-substituted pyrimidine.

Infrared Spectroscopy (FT-IR)

IR is primarily used here to confirm the carboxylic acid headgroup and the aromatic system.

Wavenumber (cm ⁻¹)	Assignment	Description
2500 – 3000	O-H Stretch	Broad, "hairy" band characteristic of carboxylic acid dimers.
1690 – 1710	C=O Stretch	Strong, sharp carbonyl peak (conjugated acid).
1630 – 1645	C=C Stretch	Alkene stretch, often weaker than C=O.
1560 – 1580	C=N Stretch	Pyrimidine ring breathing modes.
~980	=C-H Bend	Out-of-plane bending, diagnostic for trans-alkenes.

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids, though Positive Mode (ESI+) works well for the basic pyrimidine nitrogens.

- Molecular Ion:
 - ESI(+):

m/z
 - ESI(-):

m/z
- Fragmentation Pattern (EI/ESI+):
 - m/z 151: Parent Ion.
 - m/z 133: Loss of H

O (Acylium ion formation).
 - m/z 107: Loss of CO

(Decarboxylation)

Vinylpyrimidine cation.
 - m/z 79: Pyrimidine ring fragment.

Quality Control Protocol

To validate your sample against this data, follow this self-validating workflow:

- Solubility Check: Attempt to dissolve 5mg in CDCl₃
 - . If it dissolves completely, suspect an ester impurity (e.g., ethyl ester from synthesis workup). The free acid should require DMSO-

or MeOD.

- The "Triplet Test": Zoom into the aromatic region (7.0 - 9.0 ppm). Look for the triplet at ~7.4 ppm.
 - If present: You have the 2-substituted pyrimidine (Correct).
 - If absent (and only doublets/singlets seen): You likely have the 4-substituted or 5-substituted isomer.
- Trans-Verification: Calculate the coupling constant of the alkene doublets.
 - Hz
Cis (Z) isomer (impurity).
 - Hz
Trans (E) isomer (Target).

References

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- NMR of Pyrimidines: "NMR Chemical Shifts of Common Heterocycles." Journal of Organic Chemistry, 1997, 62, 7512-7515.[1]
- General Spectroscopic Data: National Institute of Standards and Technology (NIST) Chemistry WebBook. "Acrylic Acid Derivatives." [2]
- Analog Characterization: "Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid." Acta Crystallographica, 2024.[3] (Structural analog comparison).

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